molecular formula C25H38N4O3 B286459 4-[3-[4-(2-Butoxyphenyl)piperazino]propyl]-1,4-diazabicyclo[4.4.0]decane-2,5-dione

4-[3-[4-(2-Butoxyphenyl)piperazino]propyl]-1,4-diazabicyclo[4.4.0]decane-2,5-dione

Cat. No. B286459
M. Wt: 442.6 g/mol
InChI Key: DVRNXWWEJYCBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-[4-(2-Butoxyphenyl)piperazino]propyl]-1,4-diazabicyclo[4.4.0]decane-2,5-dione, commonly known as BBD, is a chemical compound that has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

BBD acts as a selective antagonist of dopamine D3 receptors, which are involved in the regulation of reward pathways in the brain. By blocking these receptors, BBD can modulate dopamine signaling and affect behavior related to addiction and reward-seeking.
Biochemical and Physiological Effects:
BBD has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and modulation of protein signaling pathways. In animal studies, BBD has been shown to reduce drug-seeking behavior and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using BBD in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise manipulation of dopamine signaling pathways. However, BBD is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. Additionally, BBD has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential directions for future research on BBD. One area of interest is the development of new drugs based on the structure of BBD, which could have improved efficacy and safety profiles. Additionally, further studies are needed to investigate the long-term effects of BBD on behavior and physiology. Finally, BBD could be used in combination with other compounds to investigate the complex interactions between dopamine signaling pathways and other neurotransmitter systems.

Synthesis Methods

BBD is synthesized through a multi-step process that involves the reaction of 1,4-diazabicyclo[4.4.0]decane with 4-(2-butoxyphenyl)piperazine and propyl bromide. The resulting product is purified through a series of chromatographic techniques to yield BBD in its pure form.

Scientific Research Applications

BBD has shown potential as a research tool in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, BBD has been used to study the role of dopamine receptors in addiction and reward pathways. In pharmacology, BBD has been used to develop new drugs for the treatment of depression and anxiety. In drug discovery, BBD has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C25H38N4O3

Molecular Weight

442.6 g/mol

IUPAC Name

2-[3-[4-(2-butoxyphenyl)piperazin-1-yl]propyl]-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C25H38N4O3/c1-2-3-19-32-23-11-5-4-9-21(23)27-17-15-26(16-18-27)12-8-13-28-20-24(30)29-14-7-6-10-22(29)25(28)31/h4-5,9,11,22H,2-3,6-8,10,12-20H2,1H3

InChI Key

DVRNXWWEJYCBOC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O

Canonical SMILES

CCCCOC1=CC=CC=C1N2CCN(CC2)CCCN3CC(=O)N4CCCCC4C3=O

Origin of Product

United States

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